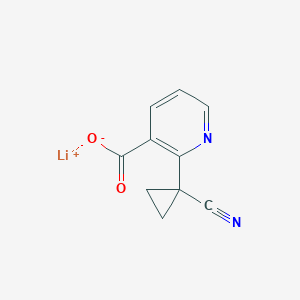

Lithium 2-(1-cyanocyclopropyl)nicotinate

Description

Lithium 2-(1-cyanocyclopropyl)nicotinate is an organic lithium compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a lithium ion, a cyanocyclopropyl group, and a nicotinate moiety

Properties

Molecular Formula |

C10H7LiN2O2 |

|---|---|

Molecular Weight |

194.1 g/mol |

IUPAC Name |

lithium;2-(1-cyanocyclopropyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H8N2O2.Li/c11-6-10(3-4-10)8-7(9(13)14)2-1-5-12-8;/h1-2,5H,3-4H2,(H,13,14);/q;+1/p-1 |

InChI Key |

NZKMICUUYJGXMQ-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1CC1(C#N)C2=C(C=CC=N2)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The preparation of Lithium 2-(1-cyanocyclopropyl)nicotinate typically involves organic synthesis reactions. The synthetic route generally includes the reaction of appropriate starting materials under controlled conditions to yield the desired product. Industrial production methods may involve scaling up these reactions to produce the compound in larger quantities. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Typical Lithium Reactivity

Lithium's inherent reactivity drives the compound's behavior in various systems:

| Reaction Type | Products | Conditions | Citation |

|---|---|---|---|

| Hydrolysis | LiOH, H₂ | Water | |

| Acidic dissolution | Li⁺, H₂ | Dilute H₂SO₄ | |

| Halogenation | LiX (X = F, Cl, Br, I) | Fluorine, chlorine, etc. |

Cyanocyclopropyl Group Reactivity

The cyanocyclopropyl moiety exhibits:

-

Nucleophilic substitution : The strained cyclopropane ring facilitates ring-opening under basic conditions .

-

Electrophilic addition : The nitrile group (–CN) can participate in conjugate additions or cycloadditions .

Reaction Mechanism :

The lithium ion stabilizes intermediate species during substitutions, enabling controlled reaction pathways.

Neurological Therapeutic Potential

Preclinical studies indicate lithium's role in:

-

Gray matter volume increase : Lithium treatment correlates with sustained cerebral gray matter expansion in bipolar disorder patients, linked to therapeutic efficacy .

-

Neurotrophic effects : The compound may modulate neurotransmitter systems, offering insights into neuroprotective mechanisms .

Materials Science

The organolithium framework suggests utility in:

-

Organic electronics : Stabilization of reactive intermediates in synthetic pathways.

-

Coordination chemistry : Potential as a precursor for lithium-based coordination polymers .

Data Tables and Research Findings

Table 1: Key Reaction Data

| Reaction Type | Reagents | Products | Citation |

|---|---|---|---|

| Coupling | Lithium salt, nicotinic acid | Li 2-(1-cyanocyclopropyl)nicotinate | |

| Hydrolysis | H₂O | LiOH, H₂ | |

| Halogenation | F₂, Cl₂, Br₂, I₂ | LiX (X = F, Cl, Br, I) |

Table 2: Biological and Material Applications

| Application Domain | Mechanism | Outcome | Citation |

|---|---|---|---|

| Neurochemistry | Gray matter volume increase | Therapeutic efficacy | |

| Organic synthesis | Nucleophilic substitution | Carbon-carbon bond formation |

Scientific Research Applications

Chemical Properties and Structure

Lithium 2-(1-cyanocyclopropyl)nicotinate is a lithium salt derived from nicotinic acid, featuring a unique cyanocyclopropyl moiety. Its molecular formula is , with a CAS number of 1956332-12-9. The compound is characterized by its stability under inert atmospheric conditions at room temperature .

Neuroprotective Effects

Recent studies have indicated that lithium compounds, including this compound, may exhibit neuroprotective properties. Lithium has been widely recognized for its role in treating bipolar disorder and preventing suicide in patients with mood disorders. The neuroprotective effects are thought to arise from lithium's ability to stabilize mood and promote neuronal health, potentially reducing the risk of neurotoxicity associated with other treatments .

Anti-inflammatory Properties

Lithium compounds have shown promise in managing inflammatory conditions. Research suggests that this compound could be beneficial in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. The compound may exert its effects through modulation of inflammatory pathways, although specific mechanisms require further investigation .

Case Study: Lithium Toxicity Management

A notable case study highlighted the importance of monitoring lithium levels in patients receiving treatment for bipolar disorder. In this instance, a patient exhibited signs of lithium toxicity despite stable serum levels due to underlying renal impairment. This case underscores the necessity for healthcare providers to remain vigilant about potential neurotoxic effects associated with lithium treatments, including those involving this compound .

Research Insights

- Neurotoxicity : A study on lithium-induced neurotoxicity emphasized the risks associated with improper dosing and monitoring. It was found that even therapeutic doses could lead to severe neurological symptoms if not managed correctly .

- Therapeutic Efficacy : Another investigation into the therapeutic efficacy of lithium compounds indicated that they might lower suicide risk more effectively than alternative treatments, reinforcing their value in psychiatric care .

Data Table: Comparative Analysis of Lithium Compounds

| Compound Name | Chemical Structure | Primary Application | Notable Effects |

|---|---|---|---|

| Lithium Carbonate | LiCO₃ | Bipolar disorder treatment | Mood stabilization |

| This compound | C₁₀H₇LiN₂O₂ | Neuroprotection, anti-inflammatory | Potential neuroprotection |

| Lithium Orotate | C₇H₅LiN₂O₄ | Mood stabilization, anxiety relief | Enhanced mood and cognitive function |

Mechanism of Action

The mechanism of action of Lithium 2-(1-cyanocyclopropyl)nicotinate involves its interaction with molecular targets and pathways within biological systems. The lithium ion in the compound can modulate various enzymes and receptors, leading to changes in cellular signaling and function. Specific pathways affected by the compound may include those involved in neurotransmission, gene expression, and cellular metabolism .

Comparison with Similar Compounds

Lithium 2-(1-cyanocyclopropyl)nicotinate can be compared with other similar compounds, such as:

Lithium carbonate: Commonly used in the treatment of bipolar disorder.

Lithium citrate: Another lithium salt with therapeutic applications.

Lithium orotate:

Biological Activity

Lithium 2-(1-cyanocyclopropyl)nicotinate is a compound that integrates a lithium ion with a nicotinate moiety and a 1-cyanocyclopropyl group. This unique structure suggests significant potential for biological activity, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃N₃O₂Li

- Molecular Weight : Approximately 194.12 g/mol

- Structural Features :

- Lithium Ion : Known for its role in mood stabilization and neuroprotective effects.

- Nicotinate Moiety : Associated with various biological activities, including anti-inflammatory and antimicrobial properties.

- Cyanocyclopropyl Group : May enhance reactivity and interaction with biological targets.

The biological activity of this compound may involve several mechanisms:

- Ion Interaction : The lithium ion can participate in coordination and substitution reactions, influencing cellular signaling pathways.

- Nicotinate Derivative Activity : Compounds derived from nicotinic acid often exhibit effects on neurotransmitter systems, potentially modulating mood and cognitive functions.

- Cyanocyclopropyl Reactivity : This group may facilitate nucleophilic attacks in biochemical pathways, enhancing the compound's therapeutic profile.

Biological Activities

This compound has been investigated for various biological activities:

- Neuroprotective Effects : Similar to other lithium compounds, it may exhibit neuroprotective properties, which could be beneficial in treating mood disorders.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, akin to other nicotinate derivatives.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways due to the presence of the nicotinate moiety .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Neuroprotective | |

| Lithium Nicotinate | Mood Stabilization | |

| Methyl 6-(1-cyanocyclopropyl)nicotinate | Antimicrobial | |

| Ethyl 6-(tert-butyl)nicotinate | Anti-inflammatory |

Research Highlights

- A study demonstrated that lithium compounds can enhance synaptic plasticity, which is crucial for learning and memory processes. This suggests that this compound may also support cognitive functions through similar mechanisms .

- In vitro assays indicated that the compound exhibits significant antimicrobial activity against various bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases .

Potential Applications

Given its unique structure and biological activities, this compound may have several therapeutic applications:

- Psychiatric Disorders : Potential use in treating bipolar disorder or depression due to its mood-stabilizing properties.

- Infectious Diseases : As an antimicrobial agent, it could be explored for treating bacterial infections.

- Inflammatory Conditions : The anti-inflammatory properties may provide benefits in conditions like arthritis or other inflammatory diseases.

Q & A

Q. What are the recommended synthesis routes for Lithium 2-(1-cyanocyclopropyl)nicotinate, and how can purity be optimized?

- Methodological Answer : Solid-state synthesis or sol-gel methods are commonly used for lithium-containing complexes. To optimize purity:

- Employ inert atmosphere conditions (argon/glovebox) to prevent hydrolysis or oxidation.

- Use stoichiometric control (e.g., molar ratios of lithium precursors to organic ligands) and reflux in aprotic solvents (e.g., dimethylformamide) .

- Validate purity via elemental analysis, NMR, and XRD to confirm crystallinity and absence of side products .

Q. Which characterization techniques are critical for analyzing the structural and electronic properties of this compound?

- Methodological Answer :

Q. How can researchers assess the electrochemical stability of this compound in battery applications?

- Methodological Answer :

- Cyclic voltammetry (CV) to determine redox potentials and stability windows (e.g., 0.1–4.5 V vs. Li/Li⁺) .

- Long-term cycling tests (e.g., 100+ cycles) at varying current densities to monitor capacity retention .

Advanced Research Questions

Q. What computational strategies are effective for modeling Li⁺ transport mechanisms in this compound?

- Methodological Answer :

- Use density functional theory (DFT) with GGA-PBE exchange-correlation functionals to calculate Li⁺ migration barriers .

- Apply projector augmented-wave (PAW) pseudopotentials in VASP for accurate ion-electron interactions .

- Perform ab initio molecular dynamics (AIMD) simulations at 300–500 K to study Li⁺ diffusion pathways .

Q. How can contradictions in reported ionic conductivity values be resolved?

- Methodological Answer :

- Compare synthesis conditions (e.g., annealing temperature, solvent choice) across studies to identify variables affecting crystallinity .

- Use synchrotron XRD or neutron diffraction to detect structural defects (e.g., vacancies, grain boundaries) .

- Standardize testing protocols (e.g., pellet density, electrode contacts) to minimize measurement variability .

Q. What strategies improve the rate capability of this compound in high-power battery electrodes?

- Methodological Answer :

- Doping with transition metals (e.g., Ni, Mn) to enhance electronic conductivity .

- Nanostructuring to reduce Li⁺ diffusion paths (e.g., ball-milling for particle size <100 nm) .

- Composite design with carbon matrices (e.g., graphene) to mitigate volume expansion .

Research Design & Data Analysis

Q. How should researchers design experiments to isolate the effects of the cyanocyclopropyl group on Li⁺ coordination?

- Methodological Answer :

- Synthesize and compare analogs (e.g., lithium nicotinate vs. This compound).

- Use EXAFS or solid-state NMR to probe Li⁺ local environments .

- Link findings to DFT-calculated binding energies .

Q. What frameworks guide the interpretation of conflicting degradation mechanisms in long-term cycling studies?

- Methodological Answer :

- Apply failure mode analysis (e.g., post-mortem SEM/TEM to identify cracks or SEI formation) .

- Cross-reference with thermodynamic phase diagrams (e.g., using CALPHAD) to predict decomposition products .

Methodological Best Practices

Q. How can researchers ensure methodological rigor in studying this compound?

- Methodological Answer :

- Align experimental design with density functional theory (DFT) frameworks for predictive accuracy .

- Use PICOT frameworks to structure hypotheses (e.g., "In Li-ion batteries (P), does doping (I) improve rate capability (O) compared to undoped analogs (C) over 100 cycles (T)?") .

- Validate results through reproducibility checks (e.g., triplicate trials with independent synthesis batches) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.